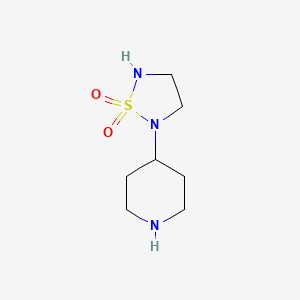
2-Chloro-3-(difluoromethyl)pyrazine
Vue d'ensemble
Description
2-Chloro-3-(difluoromethyl)pyrazine is a chemical compound with the molecular formula C5H3ClF2N2 . It is a versatile compound used in scientific research and holds promise in diverse fields, from pharmaceuticals to materials science, owing to its unique properties and potential applications.
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(difluoromethyl)pyrazine consists of a pyrazine ring with a chlorine atom and a difluoromethyl group attached to it . The InChI key for this compound is CZGVECAFHFHSMK-UHFFFAOYSA-N .Applications De Recherche Scientifique
DNA Binding and Antimicrobial Properties
2-Chloro-3-(difluoromethyl)pyrazine derivatives, such as 2-chloro-3-hydrazinopyrazine, have shown significant potential in binding with DNA and exhibiting antimicrobial properties. These compounds display a high affinity to DNA and do not exhibit toxicity toward human dermal keratinocytes, indicating potential clinical applications (Mech-Warda et al., 2022).
Optoelectronic Materials
Pyrazine and its derivatives are crucial in the field of organic optoelectronics. Research on dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives demonstrates their promising applications in optoelectronics due to their unique optical and thermal properties (Meti et al., 2017).
Synthesis of Diverse Organic Compounds
The versatility of 2-chloro-3-(difluoromethyl)pyrazine allows for the synthesis of various organic compounds with potential biological activities. For instance, the synthesis of chlorinated 3,5 diaryl 2 pyrazrolines and their biological screening has revealed potent activities (Rathod & Chavan, 2021).
Anticancer Drug Synthesis
Compounds like 3, 8-dichloro-[1, 2, 4] triazolo [4, 3-a] pyrazine, synthesized from 2, 3-dichloropyrazine, serve as important intermediates in the synthesis of small molecule anticancer drugs. The synthesis method has been optimized for high yield, indicating the compound's significance in cancer treatment research (Zhang et al., 2019).
Antiviral and Herbicidal Applications
Some pyrazine derivatives, like pyrazinoic acid C-nucleosides, have shown potential in antiviral and herbicidal applications. These compounds have been evaluated for their effectiveness against various viruses and also studied for their potential as herbicides (Walker et al., 1998).
Safety And Hazards
The safety information for 2-Chloro-3-(difluoromethyl)pyrazine includes several hazard statements: H227, H302, H312, H315, H319, H332, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Orientations Futures
The future directions of 2-Chloro-3-(difluoromethyl)pyrazine research are promising. This compound holds promise in diverse fields, from pharmaceuticals to materials science, owing to its unique properties and potential applications. It is expected that many novel applications of this compound will be discovered in the future .
Propriétés
IUPAC Name |
2-chloro-3-(difluoromethyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2N2/c6-4-3(5(7)8)9-1-2-10-4/h1-2,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGVECAFHFHSMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(difluoromethyl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-Hydroxy-5-(methylthio)phenyl]propanoic acid](/img/structure/B1457571.png)



![2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1457577.png)








